methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
This compound belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic structures known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The molecule features a pyrano[3,2-c]pyridine core substituted at position 4 with a 3-chloro-4,5-dimethoxyphenyl group, position 6 with a 2-methoxyethyl chain, and position 3 with a methyl ester (Figure 1). The 3-chloro-4,5-dimethoxyphenyl moiety introduces steric bulk and electron-withdrawing effects, while the 2-methoxyethyl group enhances solubility and metabolic stability . The methyl ester at position 3 likely serves as a prodrug moiety, facilitating cellular uptake and hydrolysis to the active carboxylic acid form .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O7/c1-11-8-14-17(21(26)25(11)6-7-28-2)16(18(20(24)32-14)22(27)31-5)12-9-13(23)19(30-4)15(10-12)29-3/h8-10,16H,6-7,24H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZMDAITFJCOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OC)OC)C(=O)N1CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2595-0077, also known as Inavolisib, is the phosphatidylinositol 3-kinase alpha (PI3Kα) . PI3Kα is a key enzyme in the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
F2595-0077 is a highly selective inhibitor and degrader of mutant PI3Kα. It binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα). This inhibition disrupts the PI3K signaling pathway, thereby inhibiting the growth and survival of PI3K-overexpressing tumor cells.
Biochemical Pathways
The PI3K signaling pathway is the primary biochemical pathway affected by F2595-0077. Dysregulation of this pathway is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy. By inhibiting PI3Kα, F2595-0077 can disrupt this pathway and inhibit the growth of cancer cells.
Pharmacokinetics
The pharmacokinetic properties of F2595-0077 are currently under investigation in clinical trials. These trials aim to evaluate the safety, tolerability, and pharmacokinetics of F2595-0077 when administered orally.
Result of Action
The molecular and cellular effects of F2595-0077’s action primarily involve the inhibition of tumor cell growth and survival. By inhibiting PI3Kα, F2595-0077 disrupts the PI3K signaling pathway, leading to the inhibition of tumor cell growth.
Action Environment
The action, efficacy, and stability of F2595-0077 can be influenced by various environmental factors. Specific details on how these factors influence the compound’s action are currently under investigation in ongoing clinical trials.
Biological Activity
The compound methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological screening, and therapeutic potential of this compound, focusing on its anti-inflammatory and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of the target compound involves a multicomponent reaction that incorporates various aromatic aldehydes and heterocycles. The structural formula can be represented as follows:
This structure features a pyrano[3,2-c]pyridine core with multiple substituents that enhance its biological activity.
Anti-inflammatory Properties
Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with specific substitutions at the C4 position have demonstrated enhanced inhibition of cytokine release in human peripheral blood mononuclear cells (hPBMC) assays .
Table 1: Anti-inflammatory Activity of Pyrano[3,2-c]pyridine Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 4c | 75 | 70 | 10 |
| 4f | 80 | 65 | 12 |
| 4i | 70 | 60 | 15 |
| Target Compound | 85 | 75 | 8 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits cytotoxicity in several tumor models, particularly in solid tumors where inflammation plays a critical role in tumor progression.
In a study evaluating its effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated significant growth inhibition with an IC50 value below 10 µM. This was associated with alterations in cell cycle phases and induction of apoptosis in cancer cells .
Table 2: Anticancer Activity Against TNBC Cell Lines
| Cell Line | GI50 (µM) | Apoptosis Induction (%) | Cell Cycle Phase Alteration |
|---|---|---|---|
| MDA-MB-231 | <10 | 40 | Increased G0/G1 phase |
| MDA-MB-468 | <12 | 35 | Decreased S phase |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cytokine Production: By targeting signaling pathways associated with TNF-α and IL-6 production.
- Cell Cycle Disruption: Inducing cell cycle arrest at the G0/G1 phase which inhibits cellular proliferation.
- Induction of Apoptosis: Triggering apoptotic pathways leading to increased cell death in malignant cells.
Case Studies
A notable case study involved the administration of the compound in an animal model where it significantly reduced tumor size compared to control groups. The study highlighted the importance of structural modifications that enhance bioactivity while minimizing toxicity to non-tumorigenic cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the pyrano[3,2-c]pyridine scaffold but differ in substituents, leading to variations in physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Position 6 : The 2-methoxyethyl chain in the target compound improves solubility compared to the hydroxymethyl group in , which may reduce membrane permeability despite higher polarity.
- Position 3: Methyl esters (target compound and ) are more hydrolytically stable than ethyl esters (), but less reactive than cyano groups (), which may participate in covalent interactions with biological targets.
Crystallographic and Computational Insights
- Crystallography: The target compound’s structure was likely resolved using SHELX or WinGX , common tools for small-molecule refinement. Its chloro-dimethoxyphenyl group may form C–H···O hydrogen bonds with the pyrano oxygen, as seen in similar systems .
- Molecular Dynamics : Simulations of analogs (e.g., ) suggest that the 2-methoxyethyl chain adopts a gauche conformation, minimizing steric clashes with the pyran ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
